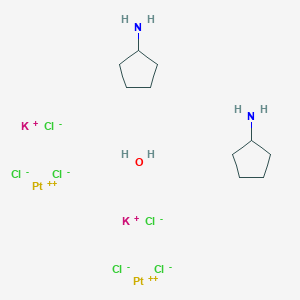
Dimethyl isothiocyanatosuccinate
Descripción general
Descripción
Dimethyl isothiocyanatosuccinate (DITCS) is a novel, organosulfur compound that is gaining attention in the scientific community due to its potential applications in research and development. DITCS has been studied as a potential therapeutic agent for a variety of diseases, as well as a potential chemopreventive agent. As a result, it has been the subject of various scientific studies, including synthesis methods, mechanism of action, biochemical and physiological effects, and potential laboratory applications.
Aplicaciones Científicas De Investigación
Peptide-Based Protein Engineering : Dimethyl(methylthio)sulfonium tetrafluoroborate, a related compound, is effective in deprotecting cysteine derivatives and forming disulfide bonds in peptides. This makes it a useful tool in peptide-based protein engineering (Bishop, Jones, & Chmielewski, 1993).
Disease Prevention and Treatment : Isothiocyanates, including compounds similar to Dimethyl isothiocyanatosuccinate, show potential in preventing and treating diseases such as cancer and autism. They could be incorporated into larger human disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Proteomics Experiments : Stable isotope dimethyl labeling is a reliable, cost-effective, and easy procedure for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).
Anticancer Properties : Phenethyl isothiocyanate (PEITC), a compound related to this compound, has been shown to suppress the growth of glioblastoma cells in vivo, supporting its potential use as an anticancer drug for glioblastoma (Chou et al., 2018).
Insecticidal Properties : O,O-diethyl O-p-methylsulfinylphenylphosphorothionate and its analogues, which are chemically related to this compound, are effective as contact and systemic insecticides (Benjamini, Metcalf, & Fukuto, 1959).
Synthesis and Application in Various Fields : Dimethyl Acetylsuccinate (DMAS), a crucial organic chemical intermediate, has various applications in pharmaceuticals, pesticides, pigments, and dyes. This demonstrates the broad utility of compounds similar to this compound in different industrial and research applications (Wang Shu-lan, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 2-isothiocyanatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121928-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)

